LL-37, Human

Antimicrobial peptides Innate immunity Minimum inhibitory concentration (MIC)

LL-37, the sole human cathelicidin antimicrobial peptide (AMP), is a 37-residue, C-terminal fragment of the hCAP18 precursor protein. It is characterized by an amphipathic α-helical structure spanning residues 2–31, with a disordered C-terminal tail, and exerts both broad-spectrum antimicrobial activity through direct membrane disruption and potent immunomodulatory effects via interactions with host cell receptors such as FPRL1 and P2X7.

Molecular Formula C205H340N60O53
Molecular Weight 4493 g/mol
Cat. No. B15567582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37, Human
Molecular FormulaC205H340N60O53
Molecular Weight4493 g/mol
Structural Identifiers
InChIInChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-/m0/s1
InChIKeyPOIUWJQBRNEFGX-XAMSXPGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LL-37, Human: A Multifunctional Cathelicidin Host Defense Peptide for Antimicrobial and Immunomodulatory Research Applications


LL-37, the sole human cathelicidin antimicrobial peptide (AMP), is a 37-residue, C-terminal fragment of the hCAP18 precursor protein. It is characterized by an amphipathic α-helical structure spanning residues 2–31, with a disordered C-terminal tail, and exerts both broad-spectrum antimicrobial activity through direct membrane disruption and potent immunomodulatory effects via interactions with host cell receptors such as FPRL1 and P2X7 [1]. Its unique dual functionality distinguishes it from other mammalian cathelicidins and synthetic AMPs, making it a critical reagent for studies of innate immunity, wound repair, and biofilm pathogenesis [2].

Why LL-37, Human Cannot Be Substituted with Murine Orthologs or Truncated Derivatives in Critical Assays


While numerous cathelicidins and engineered LL-37 fragments are commercially available, their functional profiles diverge sharply from the full-length, human LL-37 peptide. Key structural and sequence variations—particularly in the cationic N-terminal domain and central helical region—result in significant differences in antimicrobial potency, immunomodulatory signaling, and species-specific receptor interactions [1]. For instance, the murine ortholog mCRAMP, despite sequence homology, exhibits distinct dsRNA-binding affinity and downstream signaling effects, precluding its use as a direct surrogate in human-relevant inflammation and antiviral models [2]. Similarly, truncated derivatives like KR-12 or FK-16, while offering improved stability or reduced cytotoxicity, fail to recapitulate the full repertoire of LL-37's multifunctional host defense activities [3]. Therefore, experimental outcomes are critically dependent on selection of the native, full-length human peptide.

Quantitative Differentiators for LL-37, Human in Antimicrobial Potency and Immunomodulation


Broad-Spectrum Antimicrobial Activity of LL-37 Against Clinically Relevant Pathogens Compared to Protegrin-1 (PG-1)

LL-37 demonstrates potent, broad-spectrum activity against a range of ESKAPE pathogens, including P. aeruginosa, S. aureus, and vancomycin-resistant enterococci, with MIC values consistently below 10 µg/mL in standard broth microdilution assays [1]. While the porcine cathelicidin protegrin-1 (PG-1) is generally more potent, LL-37 maintains its activity even in the presence of 100 mM NaCl, a physiologically relevant salt concentration that often inhibits other cationic AMPs [2].

Antimicrobial peptides Innate immunity Minimum inhibitory concentration (MIC) Antibiotic resistance

Superior dsRNA Binding Affinity of LL-37 Compared to Murine Ortholog mCRAMP

LL-37 uniquely enhances the innate immune response to viral dsRNA. A fluorescence polarization assay demonstrated that LL-37 binds to the dsRNA mimic poly(I:C) with significantly higher affinity than its murine ortholog, mCRAMP, leading to enhanced downstream signaling in human cells [1]. This species-specific difference is critical, as mCRAMP fails to potentiate dsRNA-induced responses in human epithelial cells and instead inhibits them in murine systems [2].

Immunomodulation Viral pathogenesis Pattern recognition receptors dsRNA signaling

Biofilm Eradication Efficacy of LL-37 on S. aureus Exceeds That of Silver Nanoparticles and Conventional Antibiotics

In direct comparison assays against established S. aureus biofilms, LL-37 demonstrated superior bactericidal activity relative to both silver nanoparticles and conventional antibiotics. Treatment with LL-37 resulted in a >4 log10 reduction in colony-forming units (CFUs), whereas silver nanoparticles and antibiotics achieved less than a 1 log10 reduction under identical conditions [1]. This highlights LL-37's unique capacity to penetrate and disrupt the biofilm matrix, a property not shared by many standard-of-care antimicrobials.

Biofilm Staphylococcus aureus Chronic infection Antimicrobial resistance

Chemotactic Potency of LL-37 for Neutrophils and Monocytes at Nanomolar Concentrations, Comparable to fMLP

LL-37 is a potent chemoattractant for human neutrophils and monocytes, operating via the formyl peptide receptor-like 1 (FPRL1). In direct comparison with the classic bacterial chemotactic peptide fMLP, LL-37 induces chemotaxis with comparable potency at sub-micromolar concentrations, but triggers distinct intracellular signaling cascades (e.g., ERK1/2 activation by fMLP but not LL-37), indicating a biased agonism at FPRs [REFS-1, REFS-2]. This differential signaling is crucial for its immunomodulatory, rather than purely inflammatory, function.

Chemotaxis Neutrophil Monocyte Formyl peptide receptor Inflammation

Proteolytic Stability of LL-37 in Wound Fluid Relative to Synthetic Derivatives

While many engineered AMP derivatives boast enhanced stability, the native LL-37 peptide exhibits a specific and therapeutically relevant resistance profile in wound environments. Ex vivo studies show that LL-37 is resistant to degradation by matrix metalloproteinase-9 (MMP-9), a key protease upregulated in chronic wounds, and retains significant stability when incubated directly with human wound fluid [1]. This contrasts with some more potent but protease-sensitive synthetic peptides that are rapidly inactivated in this milieu.

Proteolytic stability Chronic wounds Formulation development Wound healing

Epithelial Wound Closure Rate Stimulation by LL-37 Compared to Control

In addition to its antimicrobial functions, LL-37 directly promotes tissue repair. In an in vitro scratch wound assay using human airway epithelial cells (NCI-H292), treatment with LL-37 significantly accelerated wound closure compared to untreated controls. This pro-healing effect is concentration-dependent and is mediated through the transactivation of the epidermal growth factor receptor (EGFR) and downstream MAPK/ERK signaling [1].

Wound healing Epithelial cell migration Proliferation Re-epithelialization

High-Value Research Applications for LL-37, Human Based on Empirical Evidence


Modeling Human-Specific Innate Immune Responses to Viral dsRNA

Researchers developing in vitro models of viral infection or sterile inflammation should utilize LL-37, not murine orthologs like mCRAMP, to study dsRNA-mediated signaling. As demonstrated in direct binding assays, LL-37 exhibits >5-fold higher affinity for poly(I:C) dsRNA than mCRAMP and uniquely potentiates downstream responses in human epithelial cells [1]. This species-specific interaction is critical for accurate modeling of human respiratory viral pathogenesis and for screening compounds that modulate the host response to viral nucleic acids.

Benchmarking Novel Anti-Biofilm Compounds Against S. aureus

For laboratories focused on developing new strategies to combat biofilm-associated infections, LL-37 provides a robust and physiologically relevant positive control. Unlike conventional antibiotics or silver nanoparticles, which achieve <1 log10 CFU reduction, LL-37 treatment eradicates S. aureus biofilms by >4 log10 in standardized assays [1]. This makes it an essential comparator for evaluating the efficacy of next-generation anti-biofilm peptides, small molecules, and surface coatings.

Investigating Dual-Action (Antimicrobial and Pro-Reparative) Therapeutics for Chronic Wounds

Investigators studying chronic wound pathogenesis or developing novel wound care products can leverage LL-37 as a gold-standard multifunctional peptide. Its proven stability in wound fluid ex vivo [1] and its ability to accelerate epithelial wound closure by >50% in vitro [2], combined with its salt-insensitive antimicrobial activity [3], allow it to serve as a benchmark for any new therapeutic candidate claiming to offer combined antimicrobial and tissue-regenerative properties.

Studying Biased Agonism and Host-Derived Chemotaxis at Formyl Peptide Receptors

In pharmacology and cell signaling studies focused on G protein-coupled receptors (GPCRs), LL-37 is an indispensable tool for investigating biased agonism at FPRL1/FPR2. Direct comparison with the bacterial chemoattractant fMLP reveals that while both are equipotent chemoattractants, LL-37 does not activate the ERK1/2 pathway [1]. This differential signaling makes LL-37 the preferred ligand for dissecting the anti-inflammatory and pro-resolving signaling arms of the FPRL1 receptor, distinct from the pro-inflammatory pathways triggered by microbial ligands.

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